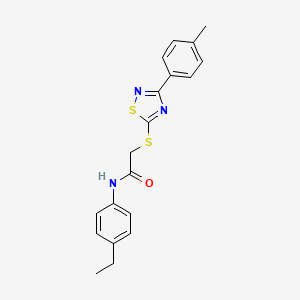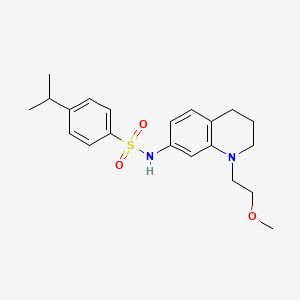![molecular formula C16H20F3N3O2 B2813637 N'-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide CAS No. 2319636-22-9](/img/structure/B2813637.png)
N'-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a trifluoroethyl group and an oxamide linkage, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide typically involves the reaction of piperidine derivatives with trifluoroethyl-containing reagents. One common method includes the reaction of 1-(2,2,2-trifluoroethyl)piperidine with phenyl isocyanate under controlled conditions to form the desired oxamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N’-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or phenyl ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N’-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N’-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylfentanyl: Structurally related to N’-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide, but with a cyclopropyl group instead of a trifluoroethyl group.
Methoxyacetylfentanyl: Another similar compound with a methoxyacetyl group, differing in its substitution pattern.
Uniqueness
N’-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide is unique due to its trifluoroethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N'-phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O2/c17-16(18,19)11-22-8-6-12(7-9-22)10-20-14(23)15(24)21-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKQRUKJAAXGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2813555.png)



![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2813559.png)

![2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2813566.png)




![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2813576.png)

